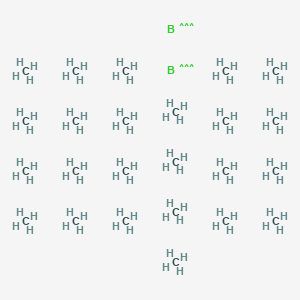
N-Dde-3-(Fmoc-amino)-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dde-D-Dap(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of diaminopropionic acid (Dap) with protecting groups Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl) and Fmoc (9-Fluorenylmethyloxycarbonyl). These protecting groups are commonly used in solid-phase peptide synthesis to protect amino groups during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dde-D-Dap(Fmoc)-OH typically involves the protection of the amino groups of diaminopropionic acid. The Dde group is introduced to protect the α-amino group, while the Fmoc group is used to protect the side-chain amino group. The synthesis may involve the following steps:
- Protection of the α-amino group with the Dde group.
- Protection of the side-chain amino group with the Fmoc group.
- Purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including the addition of protecting groups and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dde-D-Dap(Fmoc)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Dde and Fmoc protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Dde group can be removed using hydrazine or hydroxylamine, while the Fmoc group can be removed using piperidine.
Coupling: Common reagents for coupling reactions include carbodiimides (e.g., DIC, EDC) and coupling additives (e.g., HOBt, HOAt).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Dde-D-Dap(Fmoc)-OH is incorporated at desired positions.
Applications De Recherche Scientifique
Dde-D-Dap(Fmoc)-OH is used in various scientific research applications, including:
Peptide Synthesis: It is used to synthesize peptides with specific sequences for research in biochemistry and molecular biology.
Drug Development: Peptides synthesized using this compound can be used in drug discovery and development.
Biological Studies: It is used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Mécanisme D'action
The mechanism of action of Dde-D-Dap(Fmoc)-OH involves its role as a building block in peptide synthesis. The protecting groups (Dde and Fmoc) prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds. The deprotection steps remove these groups at specific stages, enabling the final peptide product to be obtained.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dde-D-Dap-OH: Similar compound without the Fmoc protecting group.
Fmoc-D-Dap-OH: Similar compound without the Dde protecting group.
Boc-D-Dap(Fmoc)-OH: Similar compound with a Boc (tert-butyloxycarbonyl) protecting group instead of Dde.
Uniqueness
Dde-D-Dap(Fmoc)-OH is unique due to the combination of Dde and Fmoc protecting groups, which provide orthogonal protection. This allows for selective deprotection and coupling reactions, making it a valuable tool in peptide synthesis.
Propriétés
Formule moléculaire |
C28H30N2O6 |
|---|---|
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid |
InChI |
InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,29,35)(H,33,34) |
Clé InChI |
RLKWTEXBXUEJRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13383175.png)

![2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B13383183.png)



![4-Hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B13383195.png)
![N-[6,7-dimethyl-5-(1-octylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13383196.png)
![Methyl 7-[2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B13383200.png)


![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B13383234.png)

![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B13383244.png)
